molecular formula C19H23N5O B5767576 N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5767576
M. Wt: 337.4 g/mol
InChI Key: PJLFCYBFYWLIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CHPMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. In addition, N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to increase the expression of BDNF, a neurotrophic factor that promotes neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, suggesting it may have a favorable safety profile. However, one limitation is its solubility. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is poorly soluble in water, which may limit its use in certain experiments. In addition, more studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.

Future Directions

There are several future directions for research on N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been reported to synergize with other kinase inhibitors, such as gefitinib and sorafenib, in inhibiting cancer cell growth. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a protective effect on neuronal cells, and more studies are needed to investigate its potential therapeutic applications in these diseases. Finally, more studies are needed to investigate the mechanism of action of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its potential targets in various cellular processes.

Synthesis Methods

The synthesis of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been described in a few research articles. The general method involves the reaction of 4-methoxyphenylhydrazine with cycloheptanone to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-2-chloropyrimidine in the presence of a base to yield N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential therapeutic applications, particularly in the field of oncology. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its anti-inflammatory and analgesic properties. In addition, it has been shown to have a protective effect on neuronal cells, suggesting its potential use in neurodegenerative diseases.

properties

IUPAC Name

N-cycloheptyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-25-16-10-8-15(9-11-16)24-19-17(12-22-24)18(20-13-21-19)23-14-6-4-2-3-5-7-14/h8-14H,2-7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLFCYBFYWLIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.